molecular formula C24H20N2O2 B1452091 3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1210822-80-2

3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B1452091
CAS No.: 1210822-80-2
M. Wt: 368.4 g/mol
InChI Key: CKUQHJJNVUDLOH-UHFFFAOYSA-N
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Description

3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid is a useful research compound. Its molecular formula is C24H20N2O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids . The interaction between this compound and this enzyme can lead to changes in the enzyme’s activity, affecting the overall metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active site of enzymes, inhibiting or activating their function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aromatic-amino-acid aminotransferase, influencing the metabolism of aromatic amino acids . Additionally, this compound can affect the levels of various metabolites, altering metabolic flux and the overall metabolic profile of cells. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution pattern of this compound can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . The localization within these organelles can modulate its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUQHJJNVUDLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3CCC(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.